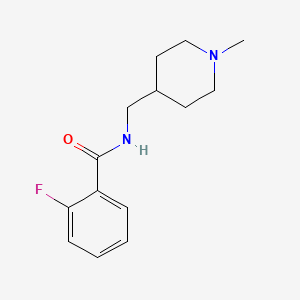

2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide

CAS No.:

Cat. No.: VC19904706

Molecular Formula: C14H19FN2O

Molecular Weight: 250.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H19FN2O |

|---|---|

| Molecular Weight | 250.31 g/mol |

| IUPAC Name | 2-fluoro-N-[(1-methylpiperidin-4-yl)methyl]benzamide |

| Standard InChI | InChI=1S/C14H19FN2O/c1-17-8-6-11(7-9-17)10-16-14(18)12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3,(H,16,18) |

| Standard InChI Key | FNYPCCNCJVGJPU-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCC(CC1)CNC(=O)C2=CC=CC=C2F |

Introduction

2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide is a complex organic compound belonging to the class of amides. It features a fluorine atom and a piperidine moiety, which are crucial for its unique chemical and biological properties. The compound's molecular formula is C14H19FN2O, and its molecular weight is reported to be 250.31 g/mol, although some sources may vary slightly in their calculations, such as 236.29 g/mol . This discrepancy might arise from differences in calculation methods or rounding errors.

Synthesis of 2-Fluoro-N-((1-Methylpiperidin-4-yl)methyl)benzamide

The synthesis of this compound typically involves the reaction of 2-fluorobenzoyl chloride with N-(1-methylpiperidin-4-yl)methylamine under controlled conditions to ensure high yield and purity. This reaction is a common method for forming amide bonds in organic chemistry.

Synthesis Steps

-

Preparation of Reactants:

-

2-Fluorobenzoyl Chloride: This can be prepared from 2-fluorobenzoic acid through a reaction with thionyl chloride.

-

N-(1-Methylpiperidin-4-yl)methylamine: This can be synthesized from 1-methylpiperidine-4-carboxaldehyde through reductive amination.

-

-

Amidation Reaction:

-

The reaction involves mixing 2-fluorobenzoyl chloride with N-(1-methylpiperidin-4-yl)methylamine in a suitable solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to facilitate the formation of the amide bond.

-

Chemical Reactions and Transformations

2-Fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide can undergo several chemical transformations, including oxidation to form N-oxide derivatives. This property is useful for modifying the compound's chemical and biological properties.

Oxidation Reaction

-

Reagents: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

-

Conditions: The reaction is typically carried out in a solvent like dichloromethane at room temperature.

Mechanism of Action

-

Hydrogen Bonding and Hydrophobic Interactions: The compound's structural features allow it to engage in hydrogen bonding and hydrophobic interactions with biological targets.

-

Membrane Permeability: The piperidine moiety contributes to its ability to cross cell membranes effectively.

Potential Applications

While specific applications of 2-fluoro-N-((1-methylpiperidin-4-yl)methyl)benzamide are not extensively documented, compounds with similar structures often have potential in medicinal chemistry, particularly in areas such as neuropharmacology or as scaffolds for drug development.

Future Research Directions

-

Drug Development: Further research could focus on modifying the compound to enhance its pharmacokinetic properties or target specificity.

-

Biological Screening: Screening against various biological targets could reveal potential therapeutic applications.

Synthesis Conditions

| Step | Reagents | Conditions |

|---|---|---|

| Amidation | 2-Fluorobenzoyl Chloride, N-(1-Methylpiperidin-4-yl)methylamine, Triethylamine | Dichloromethane, Room Temperature |

Potential Biological Targets

-

Enzymes: Potential targets could include enzymes involved in neurotransmitter metabolism or signaling pathways.

-

Receptors: G protein-coupled receptors or ion channels might also be relevant targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume